![molecular formula C21H26N2O4S B2748318 N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine CAS No. 1424755-63-4](/img/structure/B2748318.png)
N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine
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Overview
Description
N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine, also known as DOP or DOPamine, is a synthetic compound that has been widely used in scientific research for its potential pharmacological properties. DOP is a member of the piperidine class of compounds and has been shown to have a variety of effects on the central nervous system.
Mechanism of Action
The exact mechanism of action of N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine is not fully understood, but it is believed to act as a dopamine receptor agonist. This means that it binds to and activates dopamine receptors in the brain, leading to an increase in dopamine levels. This increase in dopamine levels is thought to be responsible for the beneficial effects of N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine in various neurological disorders.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to an improvement in mood and cognitive function. N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine in lab experiments is its high potency and selectivity for dopamine receptors. This allows for more precise and targeted investigations of the effects of dopamine receptor activation. However, one limitation of using N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine. One area of interest is the development of more selective dopamine receptor agonists that can be used to treat specific neurological disorders. Another area of interest is the investigation of the potential neuroprotective effects of N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine in other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, further research is needed to fully understand the mechanism of action of N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine and its potential for off-target effects.
Synthesis Methods
The synthesis of N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine involves a multi-step process that begins with the reaction of 3,5-dimethoxyphenylacetonitrile with methyl magnesium bromide to form the corresponding alcohol. This is followed by the reaction of the alcohol with p-toluenesulfonyl chloride to form the sulfonate ester. The final step involves the reaction of the sulfonate ester with piperidine to form N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine has been used extensively in scientific research to investigate its potential pharmacological properties. It has been shown to have a variety of effects on the central nervous system, including the modulation of dopamine and serotonin receptors. N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine has also been investigated for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1-(2-phenylethenylsulfonyl)piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-26-20-13-19(14-21(15-20)27-2)22-18-9-6-11-23(16-18)28(24,25)12-10-17-7-4-3-5-8-17/h3-5,7-8,10,12-15,18,22H,6,9,11,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMFZIUURCGEEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2CCCN(C2)S(=O)(=O)C=CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine |
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